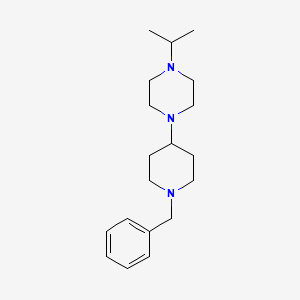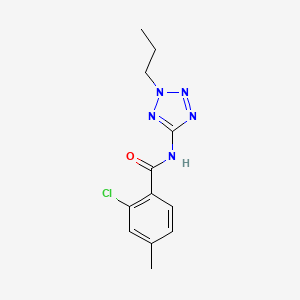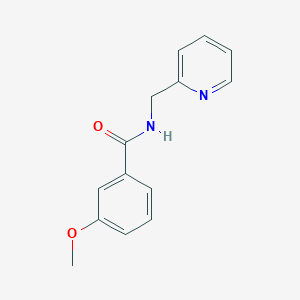
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in the field of medicine. It is a member of the sulfonylurea family of drugs, which are commonly used to treat type 2 diabetes. However, DMS 19491 has shown promise in a variety of other applications, including as an anti-inflammatory agent and as a treatment for cancer.
Wirkmechanismus
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called ATP-sensitive potassium (KATP) channels. This leads to an increase in intracellular calcium, which in turn triggers a variety of cellular responses.
Biochemical and Physiological Effects:
This compound 19491 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have neuroprotective effects and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is that it is a relatively stable and easy to handle compound. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new derivatives of this compound 19491 that may have improved efficacy and fewer side effects.
In conclusion, this compound 19491 is a promising compound that has shown potential in a variety of scientific research applications. Its anti-inflammatory and anti-cancer properties make it a particularly attractive candidate for further study, and there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 is a complex process that involves several steps. The first step is the preparation of N-methyl-N-(2,4-dimethylphenyl)glycinamide, which is then reacted with phenylsulfonyl chloride to form N-methyl-N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycinamide. This compound is then treated with sodium hydroxide to produce the final product, this compound 19491.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,4-dimethylphenyl)-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound 19491 can inhibit the production of inflammatory cytokines, which are involved in the development of many chronic diseases.
Another area of research is the use of this compound 19491 as a treatment for cancer. Studies have shown that this compound 19491 can inhibit the growth of cancer cells in vitro and in vivo, and may also enhance the effectiveness of other cancer treatments such as chemotherapy.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)19(12-17(20)18-3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMUAVVONMIZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)


![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)




![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)